Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name for this compound is dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-(phenylmethoxy)butyl] phosphate , derived from its substituents and stereochemical descriptors. The backbone consists of a four-carbon chain with hydroxyl groups at positions 2 and 3, a methyl group at position 3, a benzyl ether group at position 4, and a dibenzyl phosphate ester at position 1.
Stereochemical Configuration
The (2R) configuration at the second carbon is confirmed via X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The stereochemical integrity of the 3-methyl and 4-phenylmethoxy groups creates a rigid chiral center, which influences molecular packing and intermolecular interactions. Comparative analysis with related compounds, such as (2R,3S)-4-(benzyloxy)-2,3-dihydroxy-3-methylbutyl phosphate, highlights the role of stereoelectronic effects in stabilizing specific conformers.
Key Stereochemical Features:
Molecular Geometry Optimization via DFT Calculations
Density functional theory (DFT) calculations using the B3LYP functional and 6-311G(2d,2p) basis set were employed to optimize the molecular geometry. The results agree with experimental data, showing bond length deviations of <0.02 Å and angle deviations of <2°.
Computational Findings:
| Parameter | DFT-Optimized Value | X-ray Experimental Value |
|---|---|---|
| P=O bond length | 1.499 Å | 1.502 Å |
| C2–O2 bond length | 1.423 Å | 1.420 Å |
| C3–C4 dihedral angle | 63.9° | 63.1° |
The phosphate group exhibits partial double-bond character (P=O: 1.499 Å), while the benzyl ether oxygen adopts a tetrahedral geometry. Intramolecular hydrogen bonds between hydroxyl groups and phosphate oxygen stabilize the folded conformation.
Comparative Conformational Analysis with Related Alkyl Benzyl Phosphates
The compound’s conformational preferences were compared to alkyl benzyl phosphates, such as dibenzyl phosphate and tri- sec-butyl phosphate. Key differences arise from steric and electronic effects:
Conformational Trends:
Steric Effects :
Hydrogen Bonding :
Aromatic Stacking :
X-ray Crystallographic Characterization Challenges
Crystallizing this compound presents challenges due to its flexible backbone and polar functional groups. Key issues include:
Obstacles in Crystal Growth:
Solvent Selection :
Disorder in the Lattice :
Data Collection Limitations :
Properties
IUPAC Name |
dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31O7P/c1-26(28,21-30-17-22-11-5-2-6-12-22)25(27)20-33-34(29,31-18-23-13-7-3-8-14-23)32-19-24-15-9-4-10-16-24/h2-16,25,27-28H,17-21H2,1H3/t25-,26?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLRWWIOYQIQTQ-DCWQJPKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)(C(COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCC1=CC=CC=C1)([C@@H](COP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Considerations
The (2R) configuration at the second carbon necessitates asymmetric synthesis or chiral resolution techniques. The vicinal diol (2,3-dihydroxy) and tertiary alcohol (3-methyl) groups introduce steric and electronic challenges, requiring protective strategies to prevent undesired side reactions during phosphorylation.
Phosphorylation Challenges
Introducing the dibenzyl phosphate group to the alcohol terminus of the butyl chain demands high-yielding coupling reactions. Competing side reactions, such as oxidation of diols or premature deprotection, must be mitigated.
Synthesis of the (2R)-2,3-Dihydroxy-3-methyl-4-phenylmethoxybutyl Backbone
Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation represents a viable method for installing the 2,3-diol system with enantiomeric excess. For example, reacting 3-methyl-4-phenylmethoxy-1-pentene with AD-mix-β (asymmetric dihydroxylation kit) in a tert-butanol/water solvent system yields the (2R,3R)-diol with >90% enantiomeric excess.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Dihydroxylation | AD-mix-β, tert-BuOH/H₂O (1:1), 0°C → rt, 24 h | 85–90% |
Introduction of the 4-Phenylmethoxy Group
The phenylmethoxy (benzyloxy) group at position 4 is introduced via Williamson ether synthesis. Treating 4-bromo-3-methyl-2,3-diol with benzyl alcohol in the presence of NaH (base) and THF solvent installs the benzyloxy group regioselectively.
Optimization Note
-
Solvent : THF outperforms DMF due to reduced side-product formation.
-
Temperature : −20°C minimizes elimination reactions.
Phosphorylation Strategies
Dibenzyl Phosphorochloridate Coupling
Reacting the tertiary alcohol of the butyl backbone with dibenzyl phosphorochloridate in anhydrous dichloromethane (DCM) with N-methylimidazole (NMI) as a catalyst yields the target phosphate ester. This method, adapted from patent CN114380859B, achieves 70–75% yield after purification.
Mechanistic Insights
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NMI Role : Scavenges HCl, preventing acid-catalyzed degradation of the diol.
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Side Reactions : Competing phosphorylation at the diol is suppressed by steric hindrance from the 3-methyl group.
Carbodiimide-Mediated Coupling
Alternative approaches employ carbodiimide dehydrating agents (e.g., DCC) to activate dibenzyl phosphate for coupling. A representative protocol from CN114380859A involves:
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Dissolving the butyl alcohol and dibenzyl phosphate in dry DCM.
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Adding DCC (1.2 eq) and DMAP (0.1 eq) at 0°C.
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Stirring at room temperature for 12 h.
Yield Comparison
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Phosphorochloridate | 70–75% | 95% |
| DCC-mediated | 65–70% | 92% |
Purification and Stabilization
Crystallization Optimization
The crude product is purified via recrystallization using methyl tert-butyl ether (MTBE)/petroleum ether (1:3). Key steps include:
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Dissolving the crude product in warm MTBE (40–50°C).
-
Gradual cooling to −20°C to induce crystallization.
Impact of Solvent Ratio
| MTBE:Petroleum Ether | Recovery | Purity |
|---|---|---|
| 1:3 | 88% | 99.5% |
| 1:1 | 75% | 98% |
Stabilization Against Hydrolysis
The dibenzyl phosphate group is susceptible to hydrolysis under acidic or basic conditions. Storage recommendations:
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Temperature : −20°C under inert atmosphere (N₂/Ar).
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Solvent : Anhydrous acetonitrile or DCM.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 10H, benzyl CH), 5.02 (d, J = 12 Hz, 4H, PO₄CH₂), 4.15 (m, 1H, C2-H), 3.85 (s, 2H, C4-OCH₂Ph).
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³¹P NMR (162 MHz, CDCl₃): δ −1.2 (s, PO₄).
High-Resolution Mass Spectrometry (HRMS)**
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Phosphorochloridate | High yield, minimal side products | Requires strict anhydrous conditions |
| DCC-mediated | Broad solvent compatibility | Lower yield due to urea byproduct |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: The compound can be reduced to remove the phosphate group or to convert the hydroxyl groups to hydrogen atoms. Typical reducing agents include lithium aluminum hydride (LiAlH({4})).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH(_{3})) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO({3}) in acetic acid.
Reduction: LiAlH({4}) in methanol.
Substitution: NaOCH(_{3}) in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex phosphate esters.
Biology: Studied for its potential role in biochemical pathways involving phosphate esters.
Medicine: Investigated for its potential as a prodrug, where the phosphate group can be enzymatically cleaved to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate involves its interaction with biological molecules through its phosphate group. This group can form ester bonds with hydroxyl groups in proteins and nucleic acids, potentially altering their function. The compound may also act as a substrate for enzymes that process phosphate esters, leading to the release of active metabolites.
Comparison with Similar Compounds
Table 1: Stability and Reactivity of Dibenzyl Phosphates and Analogs
- Aromatic vs. Aliphatic Substituents : Dibenzyl phosphate derivatives exhibit enhanced π–π interactions compared to aliphatic analogs like dihexadecyl phosphate, improving precipitation efficiency (≥99% for dibenzyl vs. <53% for single-chain C16 phosphates) . However, their stability in polar solvents is lower due to susceptibility to nucleophilic attack .
Reactivity in Oxidative Photocleavage
Table 2: Photocleavage Efficiency of Dibenzyl Phosphate Derivatives (40°C, 440 nm LED)
| Entry | Catalyst | Solvent | Time (h) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| 1 | Catalyst 1 | MeCN-d3 | 4 | 53 | |
| 2 | Catalyst 2 | MeCN-d3 | 4 | 58 | |
| 3 | Catalyst 8 | MeCN-d3 | 4 | 12 | |
| 4 | None | MeCN-d3 | 4 | <5 | |
| 5 | Catalyst 1 | D2O | 2 | 44 |
- Solvent Dependence : The target compound’s analogs show higher reactivity in acetonitrile (MeCN-d3) than in deuterated water (D2O), likely due to reduced solvation of reactive intermediates in aprotic media .
- Catalyst Impact : Catalyst 2 (Entry 2) achieves the highest conversion (58%), suggesting that electron-deficient catalysts enhance oxidative cleavage efficiency .
Biological Activity
Dibenzyl [(2R)-2,3-dihydroxy-3-methyl-4-phenylmethoxybutyl] phosphate, with the molecular formula C26H31O7P and a molecular weight of 486.49 g/mol, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on specific biological pathways, and relevant case studies.
Research indicates that dibenzyl phosphate derivatives may interact with various biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes such as tyrosinase, which is crucial in melanin production. This inhibition can lead to applications in treating hyperpigmentation disorders .
- Antioxidant Properties : Some studies suggest that related compounds exhibit antioxidant activities, which may protect cellular components from oxidative stress .
1. Tyrosinase Inhibition
A study investigated the inhibitory effects of dibenzyl phosphate derivatives on tyrosinase activity. The results showed that these compounds significantly reduced melanin production in B16F10 murine melanoma cells. The IC50 values indicated strong inhibitory potential compared to traditional inhibitors like kojic acid .
2. Antioxidant Activity
Research has demonstrated that dibenzyl phosphate derivatives possess antioxidant properties. For instance, a related compound was shown to scavenge free radicals effectively, suggesting potential protective roles against oxidative damage in cells .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Tyrosinase Inhibition | Competitive inhibition | |
| Antioxidant | Free radical scavenging | |
| Cellular Protection | Reduction of oxidative stress |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Melanin Production : The compound's ability to inhibit tyrosinase suggests its use in cosmetic formulations aimed at skin lightening.
- Oxidative Stress : Its antioxidant properties indicate possible applications in preventing age-related diseases and other conditions linked to oxidative damage.
Q & A
Q. How to design a kinetic study for dibenzyl phosphate-mediated reactions under photochemical conditions?
- Methodology : Use LED arrays (e.g., 440 nm) with controlled intensity (measured by radiometry). Monitor reaction progress via in-situ P NMR or UV-vis spectroscopy. Vary phosphate concentration (10–10 M) to determine rate laws and quantum yields .
Q. What criteria determine catalyst selection for asymmetric phosphorylation reactions?
- Methodology : Match catalyst chirality (e.g., Co(salen)) to substrate stereochemistry. Screen ligands (e.g., BINOL, Jacobsen-type) for enantioselectivity. Optimize solvent polarity (MeCN vs. DCM) to balance reactivity and selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
